4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
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Overview
Description
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multi-step organic synthesis. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and methoxyphenyl-containing molecules. Examples are:
- 4-(4-Methoxyphenyl)butanoic acid
- 2-(3-Methoxyphenyl)-4-methylthiazole
Uniqueness
What sets 4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(15(21)17-8-4-7-13(19)20)23-16(18-10)11-5-3-6-12(9-11)22-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21)(H,19,20) |
InChI Key |
WLYACVVVZAQVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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